molecular formula C5H8N4 B12984572 6-Hydrazinylpyridin-2-amine CAS No. 867131-47-3

6-Hydrazinylpyridin-2-amine

Cat. No.: B12984572
CAS No.: 867131-47-3
M. Wt: 124.14 g/mol
InChI Key: JLMDFJVDFPUONA-UHFFFAOYSA-N
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Description

6-Hydrazinylpyridin-2-amine is a chemical compound with the molecular formula C5H8N4 It is a derivative of pyridine, a six-membered aromatic heterocycle containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Hydrazinylpyridin-2-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine hydrate. This reaction typically occurs in solvents such as pyridine, dioxane, ethanol, acetonitrile, tetrahydrofuran (THF), dimethylformamide (DMF), or methylene chloride, at temperatures ranging from 0°C to 150°C .

Another method involves the reduction of the corresponding diazonium salts. This process also uses hydrazine hydrate as a reducing agent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Hydrazinylpyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding hydrazones or azo compounds.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Hydrazine hydrate is a typical reducing agent.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Hydrazones, azo compounds.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of 6-Hydrazinylpyridin-2-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The exact pathways and molecular targets involved can vary based on the compound’s structure and the biological system in which it is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Hydrazinylpyridin-2-amine is unique due to its specific hydrazine functional group, which imparts distinct reactivity and potential for forming various derivatives. This makes it a valuable compound for synthesizing complex molecules with potential biological activity.

Properties

CAS No.

867131-47-3

Molecular Formula

C5H8N4

Molecular Weight

124.14 g/mol

IUPAC Name

6-hydrazinylpyridin-2-amine

InChI

InChI=1S/C5H8N4/c6-4-2-1-3-5(8-4)9-7/h1-3H,7H2,(H3,6,8,9)

InChI Key

JLMDFJVDFPUONA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)NN)N

Origin of Product

United States

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